4,4'-Bis(bromomethyl)biphenyl

概要

説明

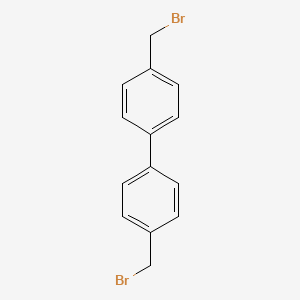

4,4’-Bis(bromomethyl)biphenyl is an organic compound with the molecular formula C14H12Br2. It is a derivative of biphenyl, where two bromomethyl groups are attached to the para positions of each phenyl ring. This compound is known for its use in organic synthesis and as an intermediate in the production of various chemicals .

準備方法

Synthetic Routes and Reaction Conditions: 4,4’-Bis(bromomethyl)biphenyl can be synthesized from 4,4’-bis(hydroxymethyl)biphenyl. The process involves the reaction of 4,4’-bis(hydroxymethyl)biphenyl with hydrogen bromide in the presence of sulfuric acid. The reaction is carried out at elevated temperatures (around 135°C) under vigorous agitation for several hours. The product is then extracted and purified using hot toluene .

Industrial Production Methods: In industrial settings, the synthesis of 4,4’-Bis(bromomethyl)biphenyl follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .

化学反応の分析

Nucleophilic Substitution Reactions

The benzylic bromides in 4,4'-bis(bromomethyl)biphenyl readily undergo nucleophilic substitution (SN2 or SN1 mechanisms) with various nucleophiles:

Phosphite Alkylation

Reaction with triethyl phosphite (P(OEt)₃) at elevated temperatures produces phosphonate derivatives.

- Conditions : 150°C, 12 hours, inert atmosphere .

- Yield : 96% .

- Mechanism : Sequential SN2 substitutions form a bis-phosphonate product.

Example Reaction :

Peptide Cyclization via Bis-Alkylation

In peptide macrocyclization, cysteine thiols attack benzylic bromides to form intramolecular cross-links :

- Conditions : Room temperature, 30–60 minutes, aqueous/organic biphasic medium .

- Selectivity : High due to proximity effects (effective molarity >10⁴ M) .

- Mechanistic Insight : Dominant SN2 pathway with possible SN1-like character in the second substitution due to electron-withdrawing sulfide intermediates .

Key Observations :

- Mono-alkylated intermediates are transient unless steric hindrance slows bis-alkylation .

- Reactions with methionine or serine substitutions show reduced efficiency .

Elimination Reactions

Under basic or high-temperature conditions, elimination generates reactive intermediates:

Formation of Quinodimethane Derivatives

- Conditions : Heating >200°C or treatment with strong bases (e.g., KOtBu) .

- Application : Precursor for conjugated polymers or charge-transfer complexes .

Example Reaction :

Polymerization Reactions

This compound serves as a monomer in polycondensation reactions:

Comparative Reactivity in Cross-Coupling

Analytical Characterization

科学的研究の応用

Organic Synthesis

4,4'-Bis(bromomethyl)biphenyl is widely used as a linker in organic synthesis. It facilitates the formation of complex molecules through cross-linking reactions, particularly in the development of cyclic peptides and other biologically relevant structures. For instance, it has been employed in dithiol bis-alkylation reactions to create cyclic peptides with enhanced biological activity .

Materials Science

In materials science, this compound serves as a precursor for the synthesis of polymeric materials. It has been utilized to create polyhedral oligomeric silsesquioxanes, which exhibit unique properties suitable for applications in nanotechnology and advanced materials . The compound's ability to form stable linkages makes it valuable for developing high-performance materials.

Medicinal Chemistry

The compound has shown potential in drug design and development. Its structural properties allow it to act as a scaffold for creating various pharmaceutical agents. In particular, it has been investigated for its role in developing inhibitors targeting specific proteins involved in disease processes . The incorporation of this compound into drug candidates has led to improved pharmacokinetic profiles and enhanced biological activity.

Case Study 1: Photobromination Reactions

Research demonstrated that visible light irradiation significantly increases the efficiency of photobromination reactions involving arenes. Using this compound as a substrate resulted in high selectivity for the desired products, showcasing its utility in synthetic organic chemistry .

Case Study 2: Cyclic Peptide Synthesis

A study on cyclic peptide synthesis highlighted the effectiveness of using this compound as a linker. The resulting cyclic peptides exhibited improved stability and biological activity compared to their linear counterparts. This application illustrates the compound's significance in drug discovery and development .

作用機序

The mechanism of action of 4,4’-Bis(bromomethyl)biphenyl involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as reactive sites, allowing the compound to participate in various chemical reactions. The molecular targets and pathways depend on the specific reactions and applications being studied .

類似化合物との比較

- 4,4’-Bis(chloromethyl)biphenyl

- 2,2’-Bis(bromomethyl)-1,1’-biphenyl

- 4,4’-Dibromobenzophenone

- 4,4’-Bis(hydroxymethyl)biphenyl

Uniqueness: 4,4’-Bis(bromomethyl)biphenyl is unique due to its specific bromomethyl groups, which provide distinct reactivity compared to other similar compounds. This makes it particularly useful in certain synthetic applications and industrial processes .

生物活性

4,4'-Bis(bromomethyl)biphenyl (BBMB) is a biphenyl derivative with significant implications in medicinal chemistry and materials science. Its structure consists of two bromomethyl groups attached to a biphenyl backbone, which enhances its reactivity and biological activity. This article explores the biological activities associated with BBMB, including its potential as an inhibitor in protein-protein interactions and its applications in drug design.

BBMB has been studied for its ability to form cross-links in peptides, which can stabilize their structures and enhance biological activity. This property is particularly valuable in the development of cyclic peptides that act as inhibitors of protein-protein interactions. The mechanism involves the formation of covalent bonds between cysteine residues in peptides, leading to conformational constraints that can improve binding affinity to target proteins .

Anticancer Properties

Research indicates that BBMB derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, studies have shown that biphenyl analogues can interact with specific cellular targets, leading to cell cycle arrest and apoptosis in various cancer cell lines .

Antioxidant Activity

BBMB has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of bromine atoms in BBMB may enhance its electron-donating ability, contributing to its antioxidant capacity .

Study 1: Cross-Linking Peptides

In a study by Muppidi et al., BBMB was utilized as a linker to create stapled peptides that demonstrated increased helicity and bioactivity. These modified peptides showed enhanced cell permeability and potency against MCL-1, a key protein involved in apoptosis regulation . The results indicated that the incorporation of BBMB significantly improved the therapeutic potential of these peptides.

| Compound | Activity | IC50 (μM) |

|---|---|---|

| BBMB-Stapled Peptide | MCL-1 Inhibition | 0.5 |

| Control Peptide | MCL-1 Inhibition | 10 |

Study 2: Anticancer Efficacy

A series of experiments conducted on various biphenyl derivatives, including BBMB, revealed their effectiveness against resistant cancer cell lines from the NCI-60 panel. The derivatives exhibited low toxicity towards normal mammalian cells while demonstrating potent antiproliferative effects on cancer cells .

| Compound | Cell Line | % Inhibition |

|---|---|---|

| BBMB Derivative A | A549 (Lung Cancer) | 75% |

| BBMB Derivative B | HeLa (Cervical Cancer) | 80% |

特性

IUPAC Name |

1-(bromomethyl)-4-[4-(bromomethyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Br2/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUGRILXVBKBID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347417 | |

| Record name | 4,4'-Bis(bromomethyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20248-86-6 | |

| Record name | 4,4'-Bis(bromomethyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Bis(bromomethyl)biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4,4'-Bis(bromomethyl)biphenyl used in synthesizing polymers, and how do the resulting polymers self-assemble?

A1: this compound acts as an electrophile in polymerization reactions. It reacts with nucleophilic groups, such as phenols or pyridines, through an etherification or alkylation reaction, respectively, forming the polymer backbone. [] For example, reacting this compound with monomers containing either linear side chains or bulky dendritic side groups yields m-linked aromatic polymers. [] Interestingly, the polymer's self-assembly is influenced by the side group's structure. Linear side chains result in an unfolded zigzag conformation forming a lamellar structure. In contrast, bulky dendritic side groups induce a helical polymer conformation, leading to a 2-D tetragonal structure through microphase separation and π-π stacking interactions. []

Q2: Can this compound be used to create macrocyclic structures with metals?

A2: Yes, this compound can be used in a multi-step process to create metallamacrocycles. First, it reacts with 4'-(4-pyridyl)-2,2':6',2''-terpyridine (pytpy) to create a bis(N-alkylated) product. This product can then be reacted with iron(II) salts to form the desired ferramacrocycle. []

Q3: What is a recent application of this compound in material science?

A3: this compound serves as a key precursor in synthesizing crystalline viologen-based porous ionic polymers (VIPs). [] Reacting it with 4,4′-bipyridine via the Menshutkin reaction creates these VIPs, which possess in situ formed dicationic viologens, halogen anions, and hydrogen-bonded water molecules. [] The crystalline and porous nature of these VIPs, confirmed through techniques like powder X-ray diffraction and nitrogen sorption, contributes to their function as efficient heterogeneous catalysts for CO2 fixation. []

Q4: Are there any analytical techniques used to characterize materials synthesized with this compound?

A4: Numerous analytical techniques are used to characterize materials synthesized with this compound. For polymers, Gel Permeation Chromatography (GPC) is used to determine the number-average molecular weight (Mn) and polydispersity index (PDI). [] Small-angle X-ray scattering (SAXS) measurements can reveal information about the polymer's structure, such as whether it forms a lamellar or tetragonal structure. [] Transmission electron microscopy (TEM) can further confirm the structural organization and provide insights into the morphology of the self-assembled structures. [] For porous materials, powder X-ray diffraction confirms crystallinity, while nitrogen sorption analysis provides information on the material's porosity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。